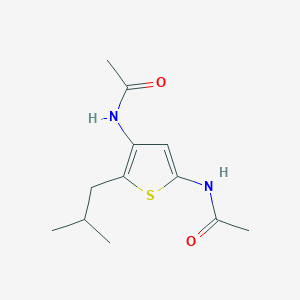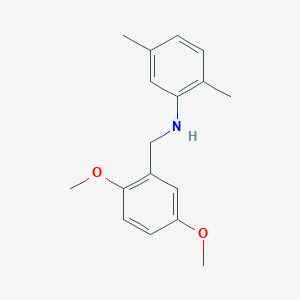
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has shown promising results in various areas of research, including neuroscience, cancer research, and drug design.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is believed to enhance cognitive function.
This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood. This binding activity may contribute to the compound's potential as a therapeutic agent for various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. It has been shown to have multiple mechanisms of action, which may allow for a wide range of applications in research.
However, one limitation of using this compound is its potential toxicity and side effects. It has been shown to have cytotoxic effects on certain cell lines, and its long-term safety has not been fully established.
Orientations Futures
There are several future directions for research on N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of potential application is in the development of new therapeutics for neurodegenerative disorders, such as Alzheimer's disease. This compound's ability to enhance cognitive function and inhibit acetylcholinesterase may make it a promising candidate for further study in this area.
Another area of potential application is in the development of new chemotherapeutic agents for cancer. This compound's ability to inhibit the growth of cancer cells and induce apoptosis may make it a promising candidate for further study in this area.
Overall, this compound is a promising compound with potential applications in various areas of scientific research. Further study is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate, followed by the addition of phenylhydrazine and dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, this compound has been shown to enhance memory consolidation and improve cognitive function. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as a chemotherapeutic agent for various types of cancer.
Propriétés
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24(2)22(26)20-15-25(17-11-4-3-5-12-17)23-21(20)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJQQVGXOWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)



![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)